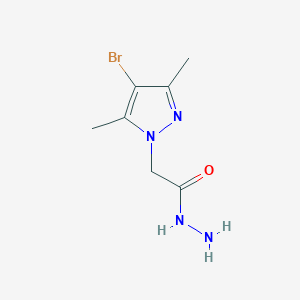
4-Brom-2-methylthiophen
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-2-methylthiophene and related compounds often involves complex organic reactions, leveraging halogen···halogen interactions and various synthetic methodologies. One approach involves the use of halogen interactions in the formation of cocrystals, a technique that can be applied to the synthesis of halogenated thiophenes (Tothadi, Joseph, & Desiraju, 2013). Another method discusses the practical synthesis of related halogenated biphenyls, demonstrating the complexities and challenges in synthesizing halogen-containing organic compounds (Qiu, Gu, Zhang, & Xu, 2009).
Molecular Structure Analysis
Understanding the molecular structure of 4-Bromo-2-methylthiophene is crucial for its application in material science and organic synthesis. The molecule's structure, characterized by a thiophene ring substituted with a bromine atom and a methyl group, influences its reactivity and interaction with other molecules. Studies on related compounds emphasize the importance of molecular structure in determining the properties and potential applications of these materials (Yue & Xu, 2012).
Wissenschaftliche Forschungsanwendungen
Synthese von Thiophenderivaten
4-Brom-2-methylthiophen kann bei der Synthese verschiedener Thiophenderivate eingesetzt werden . Thiophen-basierte Analoga sind eine potenzielle Klasse von biologisch aktiven Verbindungen und spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Industrielle Chemie
Thiophenderivate, die aus this compound synthetisiert werden können, werden in der industriellen Chemie als Korrosionsinhibitoren eingesetzt . Diese Anwendung ist in Branchen von entscheidender Bedeutung, in denen Metallkorrosion zu erheblichen finanziellen Verlusten führen kann.
Materialwissenschaft
Im Bereich der Materialwissenschaften spielen Thiophen-vermittelte Moleküle eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Organische Halbleiter werden in einer Vielzahl von Anwendungen eingesetzt, darunter organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs) .
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem, die aus this compound synthetisiert werden können, weisen viele pharmakologische Eigenschaften auf, wie z. B. Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und anti-atherosklerotische Eigenschaften .
Nichtsteroidales Antirheumatikum
Suprofen, das ein 2-substituiertes Thiophengerüst aufweist, ist als nichtsteroidales Antirheumatikum bekannt . Dieses Medikament kann möglicherweise unter Verwendung von this compound synthetisiert werden.
Zahnärztliches Anästhetikum
Articain, ein 2,3,4-trisubstituiertes Thiophen, wird in Europa als spannungsgesteuerter Natriumkanalblocker und Zahnärztliches Anästhetikum eingesetzt . Die Synthese solcher Verbindungen könnte die Verwendung von this compound beinhalten.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-2-methylthiophene is a compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary target of 4-Bromo-2-methylthiophene in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-methylthiophene interacts with its target through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Bromo-2-methylthiophene is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
It is known that the compound has a boiling point of 74-76 °c/20 mmhg and a density of 1581 g/mL at 25 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The primary result of the action of 4-Bromo-2-methylthiophene is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of 4-Bromo-2-methylthiophene is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability .
Eigenschaften
IUPAC Name |
4-bromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUSXPGSSMPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348582 | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29421-92-9 | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)



![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
